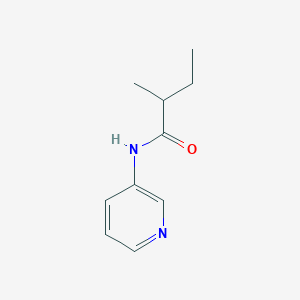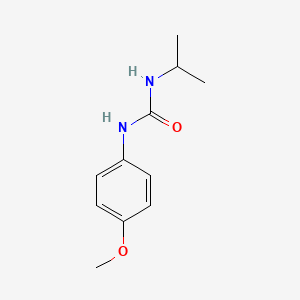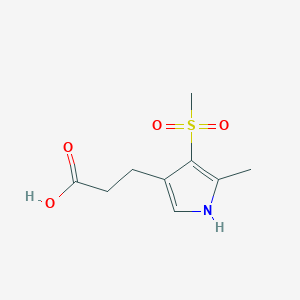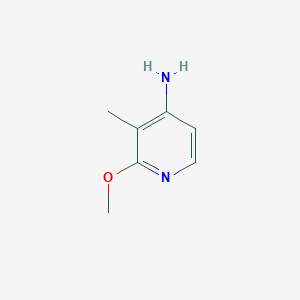
2-methyl-N-(pyridin-3-yl)butanamide
Vue d'ensemble
Description
2-Methyl-N-(pyridin-3-yl)butanamide, also known as 3-pyridylmethylbutanamide, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 177.22 g/mol and a melting point of 128-130°C. It is soluble in water, methanol, and ethanol, making it a useful compound for many different types of experiments.
Applications De Recherche Scientifique
2-Methyl-N-(pyridin-3-yl)butanamide has been used in a variety of scientific research applications. It has been used to study the effects of chemical compounds on the body, as well as to investigate the effects of drugs on the brain. It has also been used in the study of enzyme inhibition and the study of drug metabolism. Additionally, it has been used to study the effects of various drugs on the cardiovascular system.
Mécanisme D'action
2-Methyl-N-(pyridin-3-yl)butanamide acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, the compound increases the amount of acetylcholine in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The effects of this compound on the body depend on the dose and duration of exposure. At low doses, the compound can cause increased alertness, improved memory, and increased concentration. At higher doses, it can cause increased heart rate and blood pressure, as well as increased respiration. It can also cause muscle twitching and tremors, as well as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-N-(pyridin-3-yl)butanamide in laboratory experiments include its high solubility in water, methanol, and ethanol, as well as its low toxicity. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in lab experiments is its high volatility, which can make it difficult to store and handle.
Orientations Futures
Future research on 2-Methyl-N-(pyridin-3-yl)butanamide could focus on its potential therapeutic applications. For example, further studies could investigate its potential use as a treatment for Alzheimer’s disease, depression, anxiety, and other neurological disorders. Additionally, further studies could investigate its potential use as an anti-inflammatory agent. Other potential areas of research include the compound’s potential use in cancer treatment and its potential use as an insecticide.
Méthodes De Synthèse
2-Methyl-N-(pyridin-3-yl)butanamide is synthesized via a condensation reaction between 3-pyridinecarboxaldehyde and butanamide. This reaction is catalyzed by a base, such as sodium hydroxide, and requires anhydrous conditions. The reaction is typically carried out in a polar solvent, such as dimethylformamide, to ensure the best yields.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOTFVMXALQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301815 | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119520-53-5 | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119520-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)



![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)